molecular formula C10H12N2O2 B8262816 3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester

Cat. No.: B8262816
M. Wt: 192.21 g/mol
InChI Key: YYJBOEYBEJCPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a pyridine ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester typically involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride . This reaction likely proceeds through an in situ decarboxylation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and pyridine groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anticoagulants and enzyme inhibitors.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-pyridinyl)-2-propenoic acid: Lacks the ethyl ester group but shares similar structural features.

    3-Amino-3-(2-pyridinyl)-2-propenoic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.

    3-Amino-3-(2-pyridinyl)-2-propenoic acid isopropyl ester: Contains an isopropyl ester group, offering different steric and electronic properties.

Uniqueness

3-Amino-3-(2-pyridinyl)-2-propenoic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-amino-3-pyridin-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9/h3-7H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJBOEYBEJCPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.